molecular formula C19H20ClN5O2S B2776203 N-(3-chloro-4-methylphenyl)-2-((5-(1-ethyl-2-oxo-1,2-dihydropyridin-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide CAS No. 1105209-10-6

N-(3-chloro-4-methylphenyl)-2-((5-(1-ethyl-2-oxo-1,2-dihydropyridin-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide

Cat. No.: B2776203
CAS No.: 1105209-10-6
M. Wt: 417.91
InChI Key: ZOIXNGXEWIRXCN-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methylphenyl)-2-((5-(1-ethyl-2-oxo-1,2-dihydropyridin-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C19H20ClN5O2S and its molecular weight is 417.91. The purity is usually 95%.
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Scientific Research Applications

  • Radiosynthesis Applications : The compound's analogs have been used in the radiosynthesis of certain herbicides and safeners, indicating potential applications in agricultural chemistry and radiochemistry (Latli & Casida, 1995).

  • Antimicrobial Properties : Derivatives of this compound have shown promise in antimicrobial applications. For example, specific derivatives have demonstrated antibacterial and antifungal activities, suggesting their potential use in developing new antimicrobial agents (Fuloria et al., 2009).

  • Anticancer Activity : Certain derivatives have been studied for their anticancer properties. One study found that specific derivatives exhibited selective cytotoxicity against human lung adenocarcinoma cells, indicating potential therapeutic applications in cancer treatment (Evren et al., 2019).

  • Anti-inflammatory Activity : Derivatives have been synthesized and tested for anti-inflammatory activity. Some showed significant anti-inflammatory properties, suggesting their potential in developing new anti-inflammatory drugs (Sunder & Maleraju, 2013).

  • Synthesis and Structural Studies : There have been extensive studies on the synthesis and structural characterization of derivatives, with a focus on their potential biological activities, including antimicrobial, antibacterial, antifungal, and antituberculosis properties (MahyavanshiJyotindra et al., 2011).

  • Comparative Metabolism Studies : The compound's analogs have been subject to comparative metabolism studies in human and rat liver microsomes, providing insights into their metabolic pathways and potential toxicological profiles (Coleman et al., 2000).

  • Antimicrobial Activities of Fused Derivatives : Studies have focused on the synthesis of fused derivatives of the compound and their subsequent testing for antimicrobial activities, indicating potential applications in developing new antimicrobial drugs (Wardkhan et al., 2008).

  • Lanthanide Ion Complexes and Luminescence Studies : Derivatives have been used to create lanthanide ion complexes, which are luminescent in the solid state and in solution. This indicates potential applications in materials science, particularly in the development of luminescent materials (de Bettencourt-Dias et al., 2007).

  • Enzyme Inhibition Studies : Some derivatives have been synthesized and evaluated for their potential to inhibit specific enzymes, such as acetylcholinesterase and butyrylcholinesterase. This suggests possible applications in treating diseases related to enzyme dysfunction (Riaz et al., 2020).

  • Cancer Cell Migration and Growth Inhibition : Certain derivatives have been tested for their effects on cancer cell migration and growth, particularly in melanoma, breast, and pancreatic cancer, indicating potential applications in cancer research (Šermukšnytė et al., 2022).

Properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-[[5-(1-ethyl-2-oxopyridin-3-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN5O2S/c1-4-25-9-5-6-14(18(25)27)17-22-23-19(24(17)3)28-11-16(26)21-13-8-7-12(2)15(20)10-13/h5-10H,4,11H2,1-3H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOIXNGXEWIRXCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC=C(C1=O)C2=NN=C(N2C)SCC(=O)NC3=CC(=C(C=C3)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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